molecular formula C12H20N4 B1482204 2-(2-cyclobutyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethan-1-amine CAS No. 2098093-20-8

2-(2-cyclobutyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethan-1-amine

Cat. No.: B1482204
CAS No.: 2098093-20-8
M. Wt: 220.31 g/mol
InChI Key: NCRBYEHZQVGSAA-UHFFFAOYSA-N
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Description

2-(2-cyclobutyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethan-1-amine is a complex organic compound belonging to the class of pyrazolopyrazines This compound is characterized by its unique bicyclic structure, which includes a pyrazole ring fused to a pyrazine ring

Properties

IUPAC Name

2-(2-cyclobutyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N4/c13-4-5-15-6-7-16-11(9-15)8-12(14-16)10-2-1-3-10/h8,10H,1-7,9,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCRBYEHZQVGSAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C2=NN3CCN(CC3=C2)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-cyclobutyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethan-1-amine typically involves multiple steps, starting from readily available precursors. One common method involves the cyclocondensation of 4-chloropyrazolo[1,5-a]pyrazines with substituted anthranilic acids . The reaction is carried out in the presence of N,N’-carbonyldiimidazole (CDI) and 2,2-dimethoxyethanamine, followed by cyclocondensation in dilute hydrochloric acid to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-(2-cyclobutyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyrazine ring, especially in the presence of strong nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(2-cyclobutyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethan-1-amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-cyclobutyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethan-1-amine involves its interaction with specific molecular targets and pathways. For instance, it has been identified as a negative allosteric modulator of the metabotropic glutamate receptor 2 (mGluR2), which plays a role in modulating cognitive and neurological functions . The compound binds to the receptor, altering its conformation and reducing its activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-cyclobutyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethan-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its cyclobutyl group and ethanamine side chain contribute to its stability and potential as a therapeutic agent.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(2-cyclobutyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethan-1-amine
Reactant of Route 2
2-(2-cyclobutyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethan-1-amine

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